molecular formula C11H12N2O B8411507 (1-Methyl-4-phenyl-1H-imidazol-2-yl)-methanol

(1-Methyl-4-phenyl-1H-imidazol-2-yl)-methanol

Cat. No. B8411507
M. Wt: 188.23 g/mol
InChI Key: BPPPWBBZFYRRBI-UHFFFAOYSA-N
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Patent
US07368578B2

Procedure details

To a solution of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde (7.24 g) in tetrahydrofuran (50 mL)-ethanol (10 mL) was gradually added sodium borohydride (1.47 g) at room temperature and the mixture was stirred at room temperature for 30 min. Water was added to the reaction mixture and the precipitated crystals were collected by filtration to give (1-methyl-4-phenyl-1H-imidazol-2-yl)methanol as colorless crystals (5.71 g, yield 78%). Recrystallization from ethyl acetate-hexane gave colorless prism crystals. melting point: 191-192° C.
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.47 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:4]=[C:3]1[CH:13]=[O:14].C(O)C.[BH4-].[Na+].O>O1CCCC1>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:4]=[C:3]1[CH2:13][OH:14] |f:2.3|

Inputs

Step One
Name
Quantity
7.24 g
Type
reactant
Smiles
CN1C(=NC(=C1)C1=CC=CC=C1)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
1.47 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(=NC(=C1)C1=CC=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.71 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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